molecular formula C8H5ClF2O2 B2928163 3,5-Difluoro-4-methoxybenzoyl chloride CAS No. 501701-43-5

3,5-Difluoro-4-methoxybenzoyl chloride

Cat. No.: B2928163
CAS No.: 501701-43-5
M. Wt: 206.57
InChI Key: KQZUCQYQLNPECC-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methoxy group at the 4 position. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-methoxybenzoyl chloride typically involves the chlorination of 3,5-difluoro-4-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form 3,5-difluoro-4-methoxybenzoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and mild heating.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    3,5-Difluoro-4-methoxybenzoic acid: Formed from hydrolysis reactions.

Scientific Research Applications

3,5-Difluoro-4-methoxybenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methoxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable tool in chemical synthesis and research .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-4-methoxybenzoyl chloride
  • 2,6-Difluoro-3-methoxybenzoyl chloride
  • 3,5-Difluorobenzoyl chloride

Comparison

3,5-Difluoro-4-methoxybenzoyl chloride is unique due to the specific positioning of the fluorine atoms and the methoxy group on the benzene ring. This unique structure imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the methoxy group at the 4 position can influence the compound’s electronic distribution and steric effects, making it more suitable for certain chemical reactions and applications .

Properties

IUPAC Name

3,5-difluoro-4-methoxybenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-7-5(10)2-4(8(9)12)3-6(7)11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZUCQYQLNPECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3,5-difluoro-4-methoxybenzoic acid (310 mg), toluene (3 mL), N,N-dimethylformamide (1 droplet) and thionyl chloride (0.14 mL) were added to the solution, and then the mixture was stirred at 60° C. for 16 hours. The solvent was distilled off under reduced pressure and then azeotroped with toluene to obtain the title compound (347 mg) as a brown oily substance.
Quantity
310 mg
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reactant
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3 mL
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reactant
Reaction Step One
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0.14 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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